molecular formula C8H18O2Si B13945738 Trimethylsilyl 2-methylbutanoate CAS No. 55557-14-7

Trimethylsilyl 2-methylbutanoate

Cat. No.: B13945738
CAS No.: 55557-14-7
M. Wt: 174.31 g/mol
InChI Key: NYTDWQKKBSMLGY-UHFFFAOYSA-N
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Description

Trimethylsilyl 2-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trimethylsilyl group attached to a 2-methylbutanoate moiety. This compound is often used in organic synthesis due to its unique properties, such as increased volatility and stability, which make it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 2-methylbutanoate can be synthesized through the esterification of 2-methylbutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester by neutralizing the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated systems to control the reaction parameters precisely. The process may include steps such as the purification of the starting materials, the controlled addition of reagents, and the isolation of the final product through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-methylbutanoic acid and trimethylsilanol.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

    Hydrolysis: 2-methylbutanoic acid and trimethylsilanol.

    Reduction: 2-methylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Trimethylsilyl 2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of carboxylic acids and alcohols.

    Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to enhance the solubility of certain drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which trimethylsilyl 2-methylbutanoate exerts its effects involves the formation of a stable ester bond that can be selectively cleaved under specific conditions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the carboxyl or hydroxyl sites during synthesis. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl butyrate: An ester with a similar structure but without the trimethylsilyl group.

    Ethyl acetate: Another ester commonly used in organic synthesis and industrial applications.

    Trimethylsilyl chloride: A reagent used to introduce the trimethylsilyl group into various compounds.

Uniqueness

Trimethylsilyl 2-methylbutanoate is unique due to the presence of the trimethylsilyl group, which imparts increased volatility and stability. This makes it particularly useful in applications requiring the protection of functional groups and the derivatization of samples for analytical purposes.

Properties

IUPAC Name

trimethylsilyl 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-6-7(2)8(9)10-11(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTDWQKKBSMLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347109
Record name Trimethylsilyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55557-14-7
Record name Trimethylsilyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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